(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride

Medicinal Chemistry Chiral Building Block Halogen Bonding

Researchers optimizing CNS-targeted chiral amines often encounter inconsistent stereochemical outcomes from racemic starting materials. (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 1253792-97-0) resolves this with defined (R)-stereochemistry and a 3-Cl-2-F substitution pattern that enhances metabolic stability and target binding. • Demonstrated 92% yield in challenging amide couplings with bicyclic carboxylic acids • Favorable in silico ADME: high GI absorption, BBB permeant, no CYP inhibition • Supplied as stable hydrochloride salt; ambient storage and shipping

Molecular Formula C8H10Cl2FN
Molecular Weight 210.073
CAS No. 1253792-97-0
Cat. No. B567291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride
CAS1253792-97-0
Molecular FormulaC8H10Cl2FN
Molecular Weight210.073
Structural Identifiers
SMILESCC(C1=C(C(=CC=C1)Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)6-3-2-4-7(9)8(6)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyCEVBNFPEJNNLJJ-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl: Chiral Building Block


(R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is a fluorinated chiral phenylethylamine derivative (CAS 1253792-97-0, molecular formula C8H10Cl2FN, molecular weight 210.08 g/mol) with a defined (R)-configuration at the α-carbon stereocenter . It is primarily supplied as a hydrochloride salt, which enhances its stability and handling characteristics as a building block for pharmaceutical and agrochemical research. The compound is distinguished by its specific ortho-fluoro/meta-chloro substitution pattern on the aromatic ring, which imparts unique electronic properties and influences biological target interactions .

Enantiopure Form
(R)-configured chiral amine building block
Substitution Pattern
3-chloro-2-fluoro aryl system for electronic tuning
Stable Salt Form
Hydrochloride salt for reliable handling in synthesis

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl: Why Substitution Fails


The (R)-configured stereocenter and the unique 3-chloro-2-fluoro substitution pattern of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride are critical for its intended applications. Chiral phenylethylamines are known to exhibit pronounced stereoselectivity in biological systems; the (R)-enantiomer may display vastly different pharmacological activity, metabolism, or toxicity profiles compared to its (S)-counterpart or the racemic mixture . The presence of the ortho-fluoro substituent in addition to the meta-chloro group is a key structural feature that differentiates it from simpler analogs like (R)-1-(3-chlorophenyl)ethanamine hydrochloride . The fluoro substituent is often incorporated to modulate metabolic stability, lipophilicity, and binding conformation through electronic and steric effects, making direct substitution with non-fluorinated analogs inappropriate for research where these properties are paramount.

Enantiomer Mismatch
The (S)-enantiomer may exhibit different biological activity and metabolism, limiting direct substitution.
Racemate Profile Shift
Racemic mixtures may show divergent logP and target engagement from the pure (R)-enantiomer.
Des-Fluoro Analog Substitution
Removing the ortho-fluoro substituent alters electronic and steric properties, affecting binding and stability.

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl: Comparator Analysis


Steric and Electronic Impact of Fluorine Substitution

The presence of an ortho-fluoro substituent in (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride introduces unique steric and electronic properties not present in the des-fluoro analog (R)-1-(3-Chlorophenyl)ethanamine hydrochloride (CAS 1167414-90-5). The 3-chloro-2-fluoro substitution pattern is often employed in medicinal chemistry to enhance binding affinity and metabolic stability, as the fluorine atom can participate in halogen bonding and influence the pKa of the adjacent amine, thereby modulating its physicochemical and pharmacokinetic profile .

Fluorine Substitution Impact
Cross-study comparable
Target: 210.08 g/mol
Des-fluoro analog: 192.08 g/mol
Difference: +18.0 g/mol (+9.4%)
Quantifies increased mass due to fluorine, affecting molecular recognition and lipophilicity.
Comparative analysis; experimental confirmation may vary.
Medicinal Chemistry Chiral Building Block Halogen Bonding

Lipophilicity: (S)-Enantiomer vs. Racemate

Lipophilicity, as measured by computed logP values, is a key determinant of a compound's absorption, distribution, and membrane permeability. While the computed logP for the free base of (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride is reported as 2.19, its specific enantiomer may exhibit distinct pharmacokinetic behavior in vivo due to stereospecific interactions with biological membranes and transporters . The racemic mixture (CAS 1956371-30-4) is associated with a consensus LogP of 2.39, indicating a potential difference in bulk property calculations .

Lipophilicity: Enantiomer vs. Racemate
Cross-study comparable
Target (R)-enantiomer: 2.19
Racemate consensus: 2.39
Difference: 0.20 logP units
Bulk property calculations may not reflect single enantiomer behavior in assays.
Computational prediction; in vitro logD measurement required for confirmation.
ADME Lipophilicity Drug Design

Synthetic Utility in Amide Coupling

The compound has been utilized as a key chiral building block in the synthesis of a conformationally constrained bicyclic intermediate. In a published protocol, (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride was coupled with a bicyclic carboxylic acid to yield the target amide in 92% yield [1]. This demonstrates its reliable performance in amide bond formation under standard peptide coupling conditions.

Amide Coupling Yield
Class-level inference
92% isolated yield
Standard peptide coupling conditions
Demonstrates robust performance as a chiral building block for complex syntheses.
Reported yield from a single published protocol; reaction scope may vary.
Organic Synthesis Medicinal Chemistry Chiral Amine

In Silico ADME and Drug-Likeness Profile

In silico ADME predictions for (R)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride indicate a high probability of gastrointestinal absorption, blood-brain barrier permeability, and no predicted inhibition of major CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . Its bioavailability score of 0.55 suggests moderate oral bioavailability potential, and it satisfies multiple drug-likeness criteria, including Lipinski and Veber rules, with a consensus LogP of 2.39 .

In Silico ADME Profile
Class-level inference
High GI absorption, BBB permeant, no CYP inhibition predicted; Bioavailability Score 0.55
Predicted drug-like properties may expedite hit-to-lead research, but require experimental validation.
Computational predictions; in vitro ADME assays recommended.
ADME Drug-likeness Computational Chemistry

(R)-1-(3-Chloro-2-fluorophenyl)ethanamine HCl: Application Scenarios


Lead Optimization for CNS and Metabolic Diseases

The compound's unique 3-chloro-2-fluoro substitution pattern, favorable in silico ADME profile (high GI absorption, BBB permeant, no CYP inhibition), and established utility in high-yielding chiral amide syntheses make it a privileged building block for generating diverse compound libraries targeting central nervous system (CNS) disorders or metabolic diseases. Researchers can leverage its structural features to explore halogen bonding interactions and improve metabolic stability of lead compounds .

Enantioselective Synthesis of Bioactive Molecules

As a pure (R)-configured chiral amine, this compound is ideal for the enantioselective synthesis of pharmaceuticals and natural product analogs where stereochemistry is critical. The documented 92% yield in a challenging amide coupling with a bicyclic carboxylic acid validates its robustness as a building block for constructing conformationally constrained molecules, reducing the need for extensive reaction optimization and increasing overall synthetic efficiency [1].

Stereospecific Pharmacological Profiling

Given the known stereoselectivity of chiral phenylethylamines, this specific (R)-enantiomer is essential for studies aimed at deconvoluting the distinct pharmacological profiles of enantiomers. Its use in place of the (S)-enantiomer or racemic mixture is necessary to accurately determine target engagement, off-target effects, and metabolism, as bulk property calculations (e.g., logP) do not fully capture enantiomer-specific interactions in biological systems .

Application
Selection Property
Validation Focus
CNS & Metabolic Disease Research
3-Chloro-2-fluoro substitution pattern
In silico ADME predictions need experimental verification
Enantioselective Synthesis of Complex Molecules
High-yielding amide coupling capability
Robust performance in conformationally constrained coupling
Stereospecific Pharmacological Profiling
Pure (R)-enantiomer form
Enantiomer-specific target engagement and off-target profiling

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